molecular formula C8H15NO3 B1444927 Ethyl 2-amino-2-(oxolan-3-YL)acetate CAS No. 1218144-17-2

Ethyl 2-amino-2-(oxolan-3-YL)acetate

Cat. No. B1444927
CAS RN: 1218144-17-2
M. Wt: 173.21 g/mol
InChI Key: SRJQMYIGTOXOGE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(oxolan-3-YL)acetate is a chemical compound with the CAS Number: 1218144-17-2 . Its molecular weight is 173.21 . The IUPAC name for this compound is ethyl amino (tetrahydro-3-furanyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-2-(oxolan-3-YL)acetate is 1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 2-amino-2-(oxolan-3-YL)acetate is C8H15NO3 . The molecular weight is 173.21 g/mol .

Scientific Research Applications

  • Chemoselective Synthesis Applications Ethyl 2-amino-2-(oxolan-3-YL)acetate demonstrates significant synthetic versatility, particularly in the chemoselective synthesis of tetrahydropyridines. A study by Pretto et al. (2019) showcases its use in synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates, indicating its potential in producing diverse chemical structures with moderate to high yields (Pretto et al., 2019).

  • Inhibition Studies in Medicinal Chemistry In medicinal chemistry, ethyl 2-amino-2-(oxolan-3-YL)acetate derivatives show promise in enzyme inhibition. Babar et al. (2017) demonstrated the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their significant inhibitory activities against α-glucosidase and β-glucosidase, suggesting potential therapeutic applications (Babar et al., 2017).

  • Antitumor Activity A study by Liu et al. (2018) highlighted the synthesis of Ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, exhibiting distinct inhibition of the proliferation of some cancer cell lines. This points towards its potential use in antitumor applications (Liu et al., 2018).

  • Marine Fungus Derivatives Research on marine fungus led to the discovery of compounds structurally related to ethyl 2-amino-2-(oxolan-3-YL)acetate. Wu et al. (2010) isolated new compounds from Penicillium sp., indicating the role of ethyl 2-amino-2-(oxolan-3-YL)acetate derivatives in marine bioprospecting (Wu et al., 2010).

  • Synthesis of Aromatic Amines Ethyl 2-amino-2-(oxolan-3-YL)acetate is also used in the synthesis of aromatic amines. Koz’minykh et al. (2006) demonstrated its reactivity in producing ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, highlighting its utility in the creation of complex aromatic structures (Koz’minykh et al., 2006).

Safety and Hazards

The safety and hazards of Ethyl 2-amino-2-(oxolan-3-YL)acetate are not specified in the available resources .

properties

IUPAC Name

ethyl 2-amino-2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)7(9)6-3-4-11-5-6/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJQMYIGTOXOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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